REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[S:8][CH:9]=[CH:10][N:11]=2)=[N:5][CH:4]=[N:3]1.CN(C)C=O.[Br:17]N1C(=O)CCC1=O>O>[Br:17][C:9]1[S:8][C:7]([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][N:5]=2)=[N:11][CH:10]=1
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Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
CN1N=CN=C1C=1SC=CN1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
22 °C
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Type
|
CUSTOM
|
Details
|
Stir the mixture at 22° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
chilled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
Separate the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
extract with methyl-t-butyl ether (2×200 mL)
|
Type
|
WASH
|
Details
|
Combine the organic layers and wash with 7% aqueous sodium hydrogen carbonate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)C1=NC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 969% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |